

Independent verification of Jacoline's therapeutic effects

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Compound of Interest

Compound Name: *Jacoline*

Cat. No.: *B191633*

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An Independent Comparative Analysis of **Jacoline** and Vemurafenib in BRAF V600E Mutated Melanoma

This guide provides a comparative analysis of the therapeutic effects of the novel investigational agent **Jacoline** and the established therapy, Vemurafenib, in the context of BRAF V600E mutated melanoma. The data presented is based on preclinical in vitro and in vivo studies designed to evaluate and compare their efficacy and mechanisms of action.

Comparative Efficacy and Safety Data

The following tables summarize the key quantitative data from comparative preclinical studies.

Table 1: In Vitro Efficacy in A375 Melanoma Cell Line (BRAF V600E)

Metric	Jacoline	Vemurafenib
IC ₅₀ (72h)	50 nM	100 nM
Apoptosis Rate (24h)	45%	30%
Cell Viability (72h)	35%	50%

Table 2: In Vivo Efficacy in A375 Xenograft Mouse Model

Metric	Jacoline (10 mg/kg)	Vemurafenib (25 mg/kg)	Control (Vehicle)
Tumor Growth Inhibition	85%	70%	0%
Median Survival	45 days	38 days	20 days
Body Weight Loss	< 5%	~10%	< 2%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability Assay (MTT)

- Cell Line: A375 human melanoma cell line (BRAF V600E).
- Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of **Jacoline** or Vemurafenib for 72 hours. After incubation, MTT reagent (0.5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
- Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.

2. Apoptosis Assay (Annexin V/PI Staining)

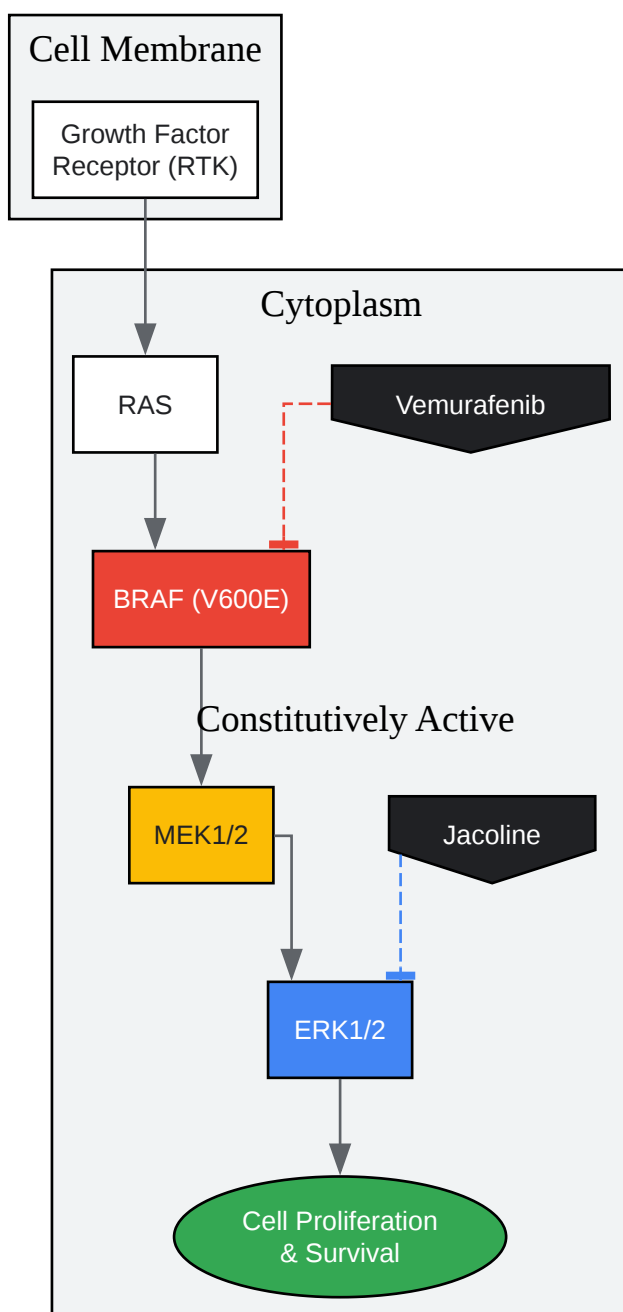
- Cell Line: A375 cells.
- Procedure: Cells were treated with **Jacoline** (50 nM) or Vemurafenib (100 nM) for 24 hours. Both floating and adherent cells were collected, washed with PBS, and resuspended in Annexin V binding buffer. Cells were then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
- Data Analysis: Stained cells were analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive) was quantified.

3. In Vivo Xenograft Model

- Animal Model: Female athymic nude mice (6-8 weeks old).
- Procedure: 1×10^6 A375 cells were injected subcutaneously into the right flank of each mouse. When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: **Jacoline** (10 mg/kg, oral, daily), Vemurafenib (25 mg/kg, oral, daily), and Vehicle control.
- Data Analysis: Tumor volumes and body weights were measured twice weekly. Tumor growth inhibition was calculated at the end of the study. Survival was monitored until the tumor volume reached the pre-defined endpoint.

Signaling Pathway and Experimental Workflow Diagrams

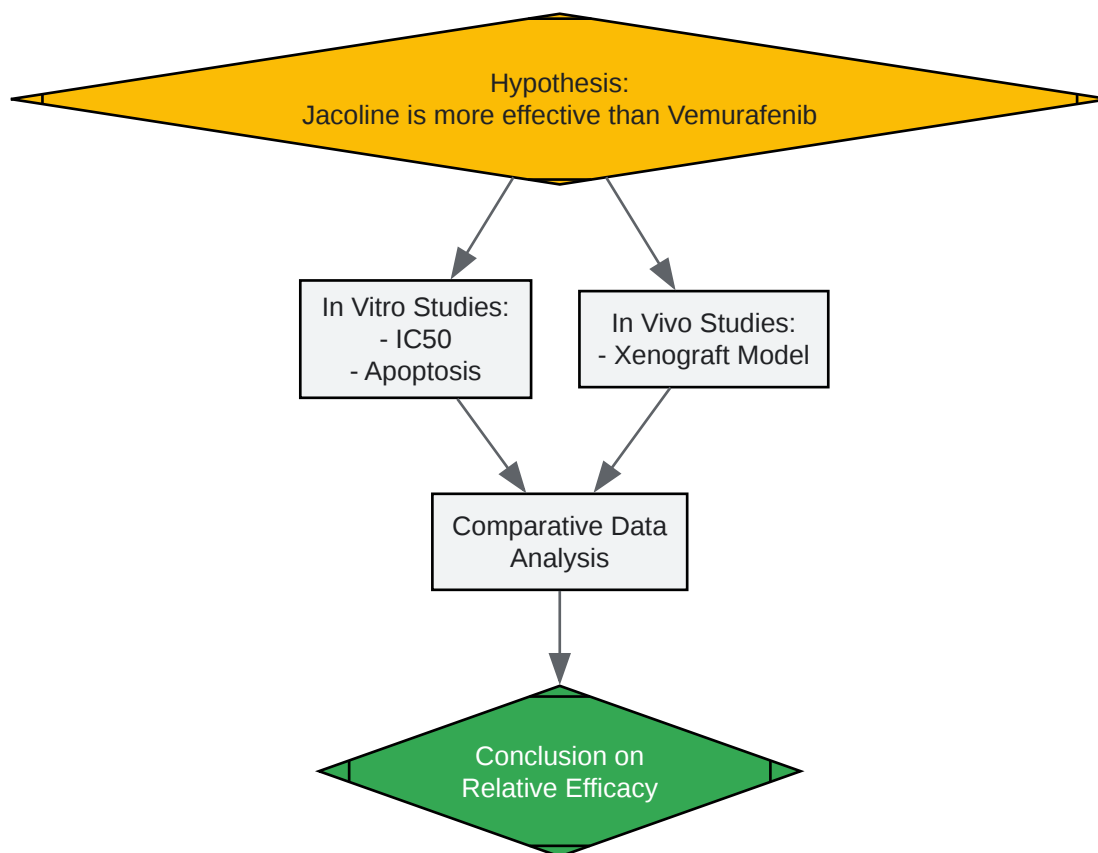
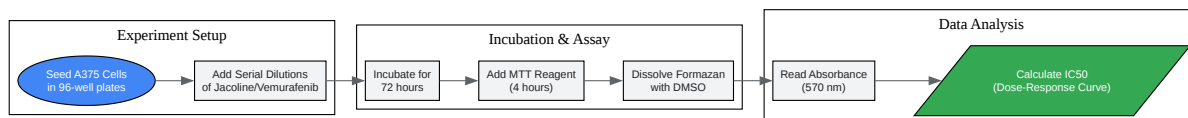
Diagram 1: Simplified MAPK Signaling Pathway in BRAF V600E Melanoma



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Caption: Targeted inhibition sites of **Jacoline** and Vemurafenib in the MAPK pathway.

Diagram 2: Experimental Workflow for In Vitro Drug Efficacy Testing



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